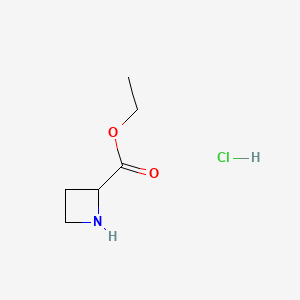

Ethyl azetidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFZLUZRAVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681043 | |

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-21-7 | |

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can significantly influence physicochemical and pharmacological properties. Azetidine-2-carboxylic acid and its derivatives, such as ethyl azetidine-2-carboxylate hydrochloride, serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. These compounds are utilized as constrained amino acid analogues, offering conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to their more flexible acyclic or larger ring counterparts.

This guide provides a comprehensive overview of the primary synthetic pathways to obtain ethyl azetidine-2-carboxylate hydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different routes.

Primary Synthetic Pathway: A Multi-step Approach from L-Aspartic Acid

A robust and widely employed synthesis of optically active (S)-azetidine-2-carboxylic acid, a precursor to the target ethyl ester, commences with the readily available and inexpensive chiral starting material, L-aspartic acid. This pathway involves a series of strategic transformations to construct the strained azetidine ring and install the desired functionality.

The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme from L-Aspartic Acid.

Step 1: Formation of a 4-Oxo-azetidine-2-carboxylate Derivative

The initial step involves the cyclization of an L-aspartic acid derivative to form a β-lactam (an azetidin-2-one) ring. A common approach is to first convert L-aspartic acid into a diester, for example, diisopropyl L-aspartate hydrochloride, by reacting it with isopropanol and thionyl chloride. The amino group is then transiently protected, often with a silyl group like trimethylsilyl, in the presence of a base such as triethylamine. Subsequent treatment with a Grignard reagent, for instance, t-butylmagnesium chloride, facilitates the intramolecular cyclization to yield the corresponding isopropyl (2S)-4-oxo-2-azetidinecarboxylate.[1]

Step 2: Reduction of the β-Lactam and Ester Moieties

The key transformation to the azetidine core involves the reduction of both the amide (in the β-lactam ring) and the ester group of the 4-oxo-2-azetidinecarboxylate intermediate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), is typically employed for this purpose. This concerted reduction yields (S)-azetidine-2-methanol.[1] To enhance the yield and minimize the formation of the byproduct 2-amino-1,4-butanediol, the reaction can be carried out in the presence of a magnesium salt, such as magnesium chloride.[1]

Step 3: N-Protection of Azetidine-2-methanol

The secondary amine of the azetidine ring is highly nucleophilic and requires protection before the subsequent oxidation step. Common protecting groups for this purpose include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). For instance, reacting (S)-azetidine-2-methanol with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate affords (S)-N-benzyloxycarbonylazetidine-2-methanol.[1]

Step 4: Oxidation to N-Protected Azetidine-2-carboxylic Acid

The primary alcohol of the N-protected azetidine-2-methanol is then oxidized to a carboxylic acid. A selective and efficient method for this transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with sodium hypochlorite (bleach) in the presence of a bromide salt. This reaction proceeds under mild conditions to give the corresponding N-protected azetidine-2-carboxylic acid in high yield.[1]

Step 5: Deprotection to Azetidine-2-carboxylic Acid

The final step in the synthesis of the precursor acid is the removal of the N-protecting group. For a Cbz group, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like methanol.[1] If a Boc group is used, it can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA).

Final Steps: Esterification and Hydrochloride Salt Formation

With azetidine-2-carboxylic acid in hand, the final two transformations to yield the target compound are performed.

Caption: Final conversion to the target hydrochloride salt.

Esterification of Azetidine-2-carboxylic Acid

The conversion of the carboxylic acid to its ethyl ester can be achieved through several methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2] The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Alternatively, a more reactive reagent like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to its acid chloride, which then readily reacts with ethanol to form the ethyl ester. This method is often faster and can be performed under milder conditions.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is often preferred for its crystalline nature, stability, and improved handling properties. This is typically achieved by dissolving the free base, ethyl azetidine-2-carboxylate, in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then introducing a solution of hydrogen chloride in an organic solvent (e.g., HCl in ethanol or diethyl ether) or by bubbling dry hydrogen chloride gas through the solution. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Alternative Synthetic Route: From γ-Butyrolactone

An alternative pathway to racemic azetidine-2-carboxylic acid and its esters starts from the readily available γ-butyrolactone. This method involves a four-step sequence:

-

Bromination and Esterification: γ-Butyrolactone is first brominated, and the resulting product is then esterified to yield a 2,4-dibromobutyrate ester.[3][4]

-

Cyclization: The dibromo ester is then reacted with a primary amine to induce cyclization, forming the azetidine ring.

-

Hydrogenation: A subsequent hydrogenation step is often required to remove any protecting groups introduced with the amine.

-

Resolution: Since this route typically produces a racemic mixture, a resolution step is necessary to obtain the desired enantiomer. This can be achieved through various methods, including enzymatic hydrolysis or the formation of diastereomeric salts with a chiral resolving agent.[3][4]

While this route offers an alternative, the multi-step nature and the need for a resolution step can make it less efficient for producing enantiomerically pure material compared to the synthesis starting from L-aspartic acid.

Experimental Protocols

Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid from Isopropyl (2S)-4-Oxo-2-azetidinecarboxylate

This protocol is adapted from a patented procedure and outlines the key steps from the β-lactam intermediate to the free carboxylic acid.[1]

A. Reduction to (S)-Azetidine-2-methanol

-

In a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 5-15 °C.

-

Slowly add a solution of isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1 equivalent) in anhydrous THF.

-

Heat the mixture to reflux and stir for 6 hours.

-

Cool the reaction to 5 °C and cautiously quench with water.

B. N-Protection with Benzyloxycarbonyl (Cbz) Group

-

To the crude solution of (S)-azetidine-2-methanol, add sodium bicarbonate (2.4 equivalents).

-

Add benzyloxycarbonyl chloride (2.4 equivalents) at room temperature and stir for 14 hours.[1]

-

Adjust the pH to 7 and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S)-N-benzyloxycarbonylazetidine-2-methanol.

C. Oxidation to (S)-N-Benzyloxycarbonylazetidine-2-carboxylic Acid

-

In a reaction flask, combine (S)-N-benzyloxycarbonylazetidine-2-methanol (1 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.3 equivalents) in a mixture of ethyl acetate and water.[1]

-

Cool the mixture to 5-10 °C and add an aqueous solution of sodium hypochlorite (5 equivalents) and sodium bicarbonate (3.5 equivalents).

-

Stir the mixture vigorously for 3 hours.

-

Quench the reaction with sodium thiosulfate.

-

Acidify the aqueous layer to pH 2 with 10% sulfuric acid and extract with ethyl acetate.

-

Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate to yield (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid.

D. Deprotection to (S)-Azetidine-2-carboxylic Acid

-

Dissolve (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid in methanol.

-

Add 10% palladium on carbon catalyst.

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the filtrate to obtain (S)-azetidine-2-carboxylic acid.

Protocol 2: Esterification and Hydrochloride Salt Formation

A. Ethyl Esterification using Thionyl Chloride

-

Suspend (S)-azetidine-2-carboxylic acid (1 equivalent) in absolute ethanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude ethyl (S)-azetidine-2-carboxylate hydrochloride.

B. Purification of the Hydrochloride Salt

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |

| Reduction & N-Protection | Isopropyl (2S)-4-oxo-2-azetidinecarboxylate | (S)-N-benzyloxycarbonylazetidine-2-methanol | 1. LiAlH₄, THF2. Cbz-Cl, NaHCO₃ | 85-97% | >95% (after chromatography) | [1] |

| Oxidation | (S)-N-benzyloxycarbonylazetidine-2-methanol | (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid | TEMPO, NaOCl, NaBr | ~90% | High | [1] |

| Deprotection | (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid | (S)-Azetidine-2-carboxylic Acid | H₂, Pd/C, Methanol | Quantitative | High | [1] |

| Esterification & Salt Formation | (S)-Azetidine-2-carboxylic Acid | Ethyl (S)-azetidine-2-carboxylate hydrochloride | SOCl₂, Ethanol | High | Crystalline solid | General Method |

Conclusion

The synthesis of ethyl azetidine-2-carboxylate hydrochloride is a critical process for providing a key building block in medicinal chemistry. The pathway starting from L-aspartic acid offers a reliable and stereocontrolled route to the enantiomerically pure target compound. While alternative routes exist, the aspartic acid pathway is often favored for its efficiency and the availability of the chiral starting material. The final esterification and salt formation steps are standard transformations that can be optimized to provide the desired product in high yield and purity. This guide provides a comprehensive framework for researchers and professionals in the field to understand and implement the synthesis of this valuable chemical entity.

References

- Processes for producing azetidine-2-carboxylic acid and intermedi

- Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid.

- Otera, J. (1993). Fischer Esterification. In Comprehensive Organic Synthesis (Vol. 6, pp. 235-267). Pergamon.

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.

- Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid from plants. The Biochemical journal, 64(2), 323–332.

Sources

An In-Depth Technical Guide to Ethyl Azetidine-2-carboxylate Hydrochloride (CAS: 162698-21-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl azetidine-2-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The content herein is structured to deliver not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for its application in a research and development setting.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its constrained, non-planar structure imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Azetidine-2-carboxylic acid, a proline analogue, and its derivatives are of particular interest as they can be incorporated into peptides and small molecules to modulate their pharmacological properties.[2] Ethyl azetidine-2-carboxylate hydrochloride serves as a key intermediate, providing a stable and reactive handle for the introduction of the azetidine-2-carboxylate moiety into more complex molecular architectures. Its utility is particularly noted in the synthesis of inhibitors for enzymes such as thrombin.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl azetidine-2-carboxylate hydrochloride is presented in the table below.

| Property | Value |

| CAS Number | 162698-21-7 |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | ethyl azetidine-2-carboxylate;hydrochloride |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Purification: A Multi-Step Approach

The synthesis of Ethyl azetidine-2-carboxylate hydrochloride is typically achieved through a multi-step process commencing from readily available precursors. The most common strategies involve the synthesis of the core azetidine-2-carboxylic acid, followed by esterification and salt formation.

Synthesis of the Azetidine-2-Carboxylic Acid Core

Two primary routes for the synthesis of the azetidine-2-carboxylic acid scaffold are prevalent in the literature:

-

From γ-Butyrolactone: This method involves a four-step sequence of bromination, esterification, cyclization, and hydrogenation.[5]

-

From L-Aspartic Acid: A more modern and efficient approach begins with the inexpensive chiral starting material, L-aspartic acid. This pathway involves a series of transformations including reduction, protection, oxidation, and deprotection to yield the desired azetidine-2-carboxylic acid.[4]

The choice of synthetic route often depends on the desired scale, stereochemistry, and available starting materials. The route from L-aspartic acid is often favored for producing the enantiomerically pure (S)-azetidine-2-carboxylic acid.[4]

N-Protection, Esterification, and Deprotection/Salt Formation

A logical and widely applicable synthetic strategy to obtain Ethyl azetidine-2-carboxylate hydrochloride involves three key stages:

-

N-Protection: The secondary amine of azetidine-2-carboxylic acid is first protected to prevent side reactions during esterification. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

-

Esterification: The N-protected azetidine-2-carboxylic acid is then esterified to form the corresponding ethyl ester.

-

Deprotection and Hydrochloride Salt Formation: The N-Boc protecting group is removed using a solution of hydrogen chloride in an anhydrous solvent, typically ethanol or diethyl ether. This step simultaneously forms the hydrochloride salt of the ethyl ester, yielding the final product.[6]

Below is a detailed, field-proven protocol for this transformation.

Experimental Protocol: Synthesis of Ethyl azetidine-2-carboxylate hydrochloride from N-Boc-azetidine-2-carboxylic acid

Step 1: Esterification of N-Boc-azetidine-2-carboxylic acid

-

To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add anhydrous ethanol (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethyl azetidine-2-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-ethyl azetidine-2-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethanol.

-

Cool the solution to 0 °C.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether or ethanol until the solution is acidic.

-

Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford Ethyl azetidine-2-carboxylate hydrochloride.

Purification and Quality Control

Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity of Ethyl azetidine-2-carboxylate hydrochloride should be assessed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric excess if applicable.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of Ethyl azetidine-2-carboxylate hydrochloride. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the azetidine ring protons (multiplets in the range of 2.5-4.5 ppm), and a broad singlet for the amine proton (which may exchange with D₂O). The α-proton on the azetidine ring is expected to be a triplet or multiplet around 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the ethyl group (around 62 ppm and 14 ppm), and the carbons of the azetidine ring (in the range of 25-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl azetidine-2-carboxylate hydrochloride is expected to exhibit the following characteristic absorption bands:

-

A strong C=O stretching vibration for the ester carbonyl group around 1740 cm⁻¹.

-

N-H stretching vibrations for the secondary ammonium salt in the range of 2400-3000 cm⁻¹ (broad).

-

C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

-

C-N stretching vibrations around 1100-1300 cm⁻¹.

Applications in Drug Discovery and Development

Ethyl azetidine-2-carboxylate hydrochloride is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in its use as a constrained amino acid surrogate, which can be incorporated into peptidomimetics and small molecule drug candidates to enhance their pharmacological profiles.

Peptidomimetics and Constrained Peptides

The incorporation of the azetidine-2-carboxylate moiety into peptide sequences can induce specific conformational constraints, leading to increased metabolic stability, enhanced receptor binding, and improved cell permeability.

Synthesis of Bioactive Small Molecules

This compound serves as a key starting material for the synthesis of more complex heterocyclic systems and molecules with diverse therapeutic applications. For example, derivatives of azetidine-2-carboxylic acid are crucial intermediates in the synthesis of potent thrombin inhibitors, which are used as anticoagulants.[3][4]

Workflow: Integration of Ethyl Azetidine-2-carboxylate Hydrochloride in Drug Discovery

Caption: A generalized workflow illustrating the use of the title compound.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl azetidine-2-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity make it an important tool for medicinal chemists seeking to introduce conformational constraint and modulate the physicochemical properties of drug candidates. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective application in drug discovery and development programs.

References

- Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid.

-

Organic Syntheses Procedure. (n.d.). azetidine. Retrieved January 25, 2026, from [Link]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

-

Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, biotechnology, and biochemistry, 69(10), 1892–1897. [Link]

- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

- Sharma, S., et al. (2016). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 14(3), 853-857.

-

Wikipedia. (2023, December 27). Azetidine-2-carboxylic acid. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

PubMed. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-Aze-N'-methylamide and of dipeptides containing the Aze residue. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved January 25, 2026, from [Link]

-

HETEROCYCLES, Vol. 96, No. 12, 2018. (n.d.). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved January 25, 2026, from [Link]

-

SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 25, 2026, from [Link]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl azetidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, conformation, and physicochemical properties of Ethyl azetidine-2-carboxylate hydrochloride. As a proline analog, this molecule is of significant interest in medicinal chemistry, where the conformationally constrained azetidine ring can impart favorable properties for drug candidates. This document will delve into the synthesis, structural analysis, and implications for drug design, offering field-proven insights for professionals in the field.

Section 1: Synthesis and Physicochemical Properties

The unique four-membered azetidine ring of Ethyl azetidine-2-carboxylate hydrochloride presents both a synthetic challenge and a source of its desirable properties in drug design.[1] Understanding its synthesis and fundamental physicochemical characteristics is crucial for its effective application.

Synthesis

The synthesis of Ethyl azetidine-2-carboxylate hydrochloride typically proceeds from L-azetidine-2-carboxylic acid, which can be synthesized through various routes. A common and efficient method starts from the readily available precursor, γ-butyrolactone.[2][3] The rationale behind this multi-step synthesis is to introduce the necessary functional groups and then induce ring closure to form the strained azetidine ring.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for Ethyl azetidine-2-carboxylate hydrochloride.

Experimental Protocol: Synthesis of L-Azetidine-2-Carboxylic Acid from γ-Butyrolactone

This protocol is adapted from established methods for the synthesis of azetidine-2-carboxylic acid.[2][3]

-

Bromination and Esterification:

-

To a stirred solution of γ-butyrolactone, add red phosphorus followed by the dropwise addition of bromine at a controlled temperature.

-

After the reaction is complete, the mixture is heated to remove excess bromine.

-

The resulting α,γ-dibromobutyric acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.

-

-

Cyclization:

-

The crude ethyl α,γ-dibromobutyrate is dissolved in a suitable solvent, and a primary amine (e.g., benzylamine) is added dropwise at room temperature. The amine acts as a nucleophile, first displacing one of the bromine atoms, followed by an intramolecular cyclization to form the azetidine ring. The use of a protecting group on the nitrogen is crucial for this step.

-

-

Hydrogenation (Deprotection):

-

The N-protected ethyl azetidine-2-carboxylate is dissolved in ethanol, and a palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to hydrogenation at a suitable pressure until the deprotection is complete.

-

The catalyst is removed by filtration.

-

-

Resolution and Salt Formation:

-

The resulting racemic mixture of ethyl azetidine-2-carboxylate can be resolved using chiral acids to isolate the desired L-enantiomer.

-

The purified L-ethyl azetidine-2-carboxylate is then treated with a solution of hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.

-

Physicochemical Properties

The physicochemical properties of Ethyl azetidine-2-carboxylate hydrochloride are important for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [4] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | |

| Solubility | Soluble in water | [5] |

| pKa (predicted) | ~8.5 (for the azetidinium ion) | Inferred |

Section 2: Molecular Structure and Conformation

The defining feature of Ethyl azetidine-2-carboxylate hydrochloride is the four-membered azetidine ring, which imposes significant conformational constraints on the molecule.

The Azetidine Ring: A Constrained System

The azetidine ring is a saturated heterocycle characterized by significant ring strain. This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. As a result, the azetidine ring is not planar but exists in a puckered conformation to alleviate some of this strain. The degree of puckering is influenced by the nature and size of the substituents on the ring.

Predicted Solid-State Conformation (Computational Approach)

In the absence of experimental crystal structure data for Ethyl azetidine-2-carboxylate hydrochloride, computational modeling provides a powerful tool to predict its three-dimensional structure and conformation. Density Functional Theory (DFT) calculations are a reliable method for this purpose.

Caption: Workflow for computational prediction of molecular conformation.

Methodology: DFT-Based Geometry Optimization

-

Structure Input: The 2D structure of Ethyl azetidine-2-carboxylate hydrochloride is drawn in a molecular modeling software.

-

Conformational Search: A systematic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using DFT at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Data Extraction: Key structural parameters (bond lengths, bond angles, and dihedral angles) are extracted from the optimized structure.

Predicted Structural Parameters (Illustrative)

| Parameter | Predicted Value |

| Ring Puckering Angle | ~20-30° |

| N-C₂ Bond Length | ~1.48 Å |

| C₂-C₃ Bond Length | ~1.54 Å |

| C₃-C₄ Bond Length | ~1.54 Å |

| C₄-N Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.22 Å |

Note: These are illustrative values based on typical azetidine structures. Actual values would be obtained from the DFT calculations.

The predicted conformation would likely show the ethyl carboxylate group in a pseudo-equatorial position to minimize steric hindrance. The protonated nitrogen of the azetidinium ring would form a strong hydrogen bond with the chloride counter-ion in the solid state.

Conformational Dynamics in Solution (Spectroscopic Approach)

Spectroscopic techniques, particularly NMR, are invaluable for understanding the conformation of molecules in solution.

¹H and ¹³C NMR Spectroscopy

Protocol for NMR Analysis

-

Sample Preparation: Dissolve a small amount of Ethyl azetidine-2-carboxylate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and multiplicities of the signals to assign the protons and carbons in the molecule.

Expected Spectroscopic Features

-

¹H NMR: The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal couplings. The diastereotopic nature of the protons on the C3 and C4 carbons will likely result in distinct signals. The proton on C2, being adjacent to the ester group, will be deshielded. The N-H proton of the azetidinium ion will be observable and its chemical shift will be solvent-dependent.

-

¹³C NMR: The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (~170 ppm). The carbons of the azetidine ring will have distinct signals, with the C2 carbon being shifted downfield due to the attached ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1735-1750 |

| Azetidinium N-H | Stretch | ~2400-3000 (broad) |

| C-N | Stretch | ~1100-1200 |

| C-O | Stretch | ~1000-1300 |

Section 3: Implications for Drug Design and Development

The unique structural features of Ethyl azetidine-2-carboxylate hydrochloride have significant implications for its use in drug discovery.

Caption: Relationship between molecular features and drug design benefits.

Conformational Rigidity and Receptor Binding

The puckered and rigid nature of the azetidine ring reduces the number of accessible conformations compared to more flexible acyclic or larger ring systems. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to a biological target, which can translate into higher binding affinity. Furthermore, the well-defined three-dimensional arrangement of substituents on the azetidine ring can enhance selectivity for the target receptor over off-targets.

The Role of the Hydrochloride Salt

The hydrochloride salt form of Ethyl azetidine-2-carboxylate is often preferred for pharmaceutical development for several key reasons:

-

Enhanced Solubility: The salt form is generally more water-soluble than the free base, which is crucial for oral bioavailability and formulation.

-

Improved Stability: The salt can be more crystalline and less hygroscopic than the free base, leading to better stability during storage and handling.

-

Consistent Purity: The crystallization process used to form the salt is an effective method for purification.

Section 4: Conclusion

Ethyl azetidine-2-carboxylate hydrochloride is a molecule with significant potential in medicinal chemistry, largely owing to the unique structural and conformational properties imparted by the strained four-membered azetidine ring. While experimental data on its solid-state structure is limited, a combination of established synthetic methods, spectroscopic analysis, and computational modeling provides a detailed understanding of its molecular architecture. The conformational rigidity of the azetidine ring, coupled with the favorable physicochemical properties of the hydrochloride salt, makes it an attractive scaffold for the design of novel therapeutics with potentially enhanced affinity, selectivity, and drug-like properties. This guide provides a foundational understanding for researchers looking to leverage the unique characteristics of this and related azetidine-containing molecules in their drug discovery efforts.

References

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

- Google Patents.

-

ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

-

PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]

-

ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]

Sources

Spectroscopic Characterization of Ethyl Azetidine-2-carboxylate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl azetidine-2-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its constrained four-membered ring structure which can impart unique conformational properties to larger molecules. As a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid, it serves as a proline analogue that can introduce rigidity and novel vector orientations in peptide and small molecule drug candidates. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this reagent in synthetic workflows.

Molecular Structure and Key Features

The structure of Ethyl azetidine-2-carboxylate hydrochloride features a strained four-membered azetidine ring, an ethyl ester functional group at the 2-position, and a hydrochloride salt formed at the nitrogen atom. This protonation of the ring nitrogen significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Caption: Molecular structure of Ethyl azetidine-2-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of Ethyl azetidine-2-carboxylate hydrochloride. The predictions are based on the known spectra of L-azetidine-2-carboxylic acid and fundamental principles of NMR theory.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the azetidine ring protons and the ethyl ester group. Due to the chirality at C2, the protons on C3 and C4 will be diastereotopic and are expected to exhibit complex splitting patterns. The protonation of the nitrogen will lead to a downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl azetidine-2-carboxylate hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester. |

| ~2.4 - 2.6 | Multiplet | 1H | C3-H (endo) | Upfield proton on the azetidine ring, showing complex coupling with the geminal and vicinal protons. |

| ~2.7 - 2.9 | Multiplet | 1H | C3-H (exo) | Downfield proton on the azetidine ring, showing complex coupling with the geminal and vicinal protons. |

| ~3.8 - 4.0 | Multiplet | 2H | C4-H₂ | Protons adjacent to the protonated nitrogen, expected to be shifted downfield and show complex coupling. |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | Standard chemical shift for a methylene group in an ethyl ester, coupled to the methyl group. |

| ~4.8 - 5.0 | Triplet or dd | 1H | C2-H | Methine proton at the chiral center, adjacent to the ester and the protonated nitrogen, leading to a significant downfield shift. |

| ~9.0 - 11.0 | Broad singlet | 2H | N⁺H₂ | Exchangeable protons on the protonated nitrogen, typically appearing as a broad signal. |

Causality behind Experimental Choices: The choice of a deuterated solvent such as D₂O, DMSO-d₆, or CDCl₃ is critical. In D₂O, the N⁺H₂ protons would exchange with deuterium and their signal would disappear, which can be a useful diagnostic tool. DMSO-d₆ is a good choice for observing exchangeable protons. The predicted shifts are based on typical values for similar functional groups and the expected inductive effects from the protonated nitrogen and the ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl azetidine-2-carboxylate hydrochloride

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~14 | -O-CH₂-C H₃ | Typical chemical shift for the methyl carbon of an ethyl ester. |

| ~25 | C 3 | Methylene carbon of the azetidine ring. |

| ~45 | C 4 | Methylene carbon adjacent to the protonated nitrogen, shifted downfield. |

| ~60 | C 2 | Methine carbon at the chiral center, attached to the ester and nitrogen. |

| ~62 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~170 | C =O | Carbonyl carbon of the ester group, which is typically in this region. |

Expertise & Experience: The predicted chemical shifts are based on the analysis of spectral data for azetidine-2-carboxylic acid and related ester compounds. The downfield shift of C2 and C4 is a direct consequence of the electron-withdrawing effect of the adjacent protonated nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl azetidine-2-carboxylate hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O bond of the ester, and the C-O bond of the ester.

Table 3: Predicted IR Absorption Bands for Ethyl azetidine-2-carboxylate hydrochloride

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 2400-2800 | Broad, Strong | N⁺-H stretch | Characteristic broad absorption for an ammonium salt. |

| ~1740 | Strong | C=O stretch (ester) | Typical stretching frequency for a saturated ester carbonyl group. |

| ~1200 | Strong | C-O stretch (ester) | Characteristic stretching vibration for the C-O single bond of the ester. |

| 2850-3000 | Medium | C-H stretch | Aliphatic C-H stretching vibrations of the azetidine ring and ethyl group. |

Trustworthiness: The presence of a strong, broad absorption in the 2400-2800 cm⁻¹ region is a highly reliable indicator of an ammonium salt. The sharp, strong peak around 1740 cm⁻¹ is a definitive marker for the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl azetidine-2-carboxylate hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Expected Observations:

-

Molecular Ion: In positive ion mode ESI-MS, the base peak would likely correspond to the protonated molecule of the free base, [M+H]⁺, where M is the free base (Ethyl azetidine-2-carboxylate). The expected m/z would be approximately 130.08.

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da) from the ester. Another common fragmentation pathway would be the loss of the entire ester group (COOC₂H₅, 73 Da). Ring opening and subsequent fragmentation of the azetidine ring are also possible.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

While specific experimental data for the target compound is not provided, the following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl azetidine-2-carboxylate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

MS Data Acquisition (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimize in-source fragmentation.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl azetidine-2-carboxylate hydrochloride. By leveraging established spectroscopic principles and data from the parent compound, this guide offers a reliable framework for researchers, scientists, and drug development professionals to identify and characterize this important synthetic building block. The provided methodologies for data acquisition ensure that high-quality, reproducible data can be obtained for rigorous quality control and structural confirmation.

References

-

PubChem - Azetidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents - Processes for producing azetidine-2-carboxylic acid and intermedi

The Azetidine Ring: A Strategic Tool for Peptide and Drug Design — A Technical Guide to Ethyl Azetidine-2-carboxylate Hydrochloride

Abstract

In the landscape of non-proteinogenic amino acids, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a powerful tool for medicinal chemists and peptide scientists.[1] Its unique conformational properties, distinct from those of its five-membered counterpart, offer a strategic approach to modulating peptide structure, stability, and biological activity. This technical guide provides an in-depth exploration of ethyl azetidine-2-carboxylate hydrochloride, a key synthetic precursor, from its fundamental chemical principles to its practical application in drug discovery and peptide engineering. We will delve into detailed, field-tested protocols for its synthesis and incorporation into peptide chains, analyze its profound impact on peptide conformation, and discuss its application in the development of novel therapeutics.

Introduction: Beyond Proline

Proline is unique among the 20 proteinogenic amino acids due to its cyclic secondary amine, which imparts significant conformational rigidity upon the peptide backbone. This rigidity is a cornerstone of protein folding and structure. Azetidine-2-carboxylic acid, as a structural analog, can be recognized by the cellular translational machinery and misincorporated in place of proline.[2] This substitution, however, is not a simple isosteric replacement. The smaller, more strained four-membered ring of Aze introduces a different set of conformational biases, often leading to increased flexibility compared to proline-containing peptides.[3] This "perturbation" is not a flaw but a feature, providing a mechanism to fine-tune peptide secondary structure, destabilize overly rigid conformations like the collagen triple helix, and explore novel pharmacological space.[3] Ethyl azetidine-2-carboxylate hydrochloride is a stable, readily handled starting material, making it a crucial entry point for harnessing the potential of the azetidine ring in research and development.

Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride

The synthesis of the target compound begins with the creation of the azetidine-2-carboxylic acid core, followed by esterification. Several routes to the core acid have been established, often starting from readily available precursors like γ-butyrolactone.[4] The following protocol represents a robust and scalable method adapted from established literature.

Diagram: Synthetic Pathway Overview

Caption: General synthetic scheme for Ethyl Azetidine-2-carboxylate HCl.

Experimental Protocol: Synthesis

Part A: Synthesis of (S)-Azetidine-2-carboxylic Acid

This protocol is a conceptual summary based on common synthetic routes. Researchers should consult primary literature for detailed, optimized conditions.[5]

-

Bromination of γ-Butyrolactone: γ-Butyrolactone is treated with bromine in the presence of a catalyst like red phosphorus. This step opens the lactone ring and introduces bromine atoms, leading to a 2,4-dibromobutyric acid derivative.

-

Esterification: The resulting di-bromo acid is then esterified, for example, with benzyl alcohol, to protect the carboxylic acid and improve solubility for the subsequent step.

-

Cyclization and N-Protection: The dibromo ester is reacted with a primary amine, such as diphenylmethylamine, which displaces the bromine atoms to form the four-membered azetidine ring. The diphenylmethyl group also serves as an N-protecting group.

-

Hydrogenolysis/Deprotection: The N-protected benzyl ester is subjected to catalytic hydrogenation (e.g., using palladium on carbon). This step cleaves both the O-benzyl ester and the N-diphenylmethyl group to yield the free azetidine-2-carboxylic acid.[4] Chiral resolution steps can be incorporated to isolate the desired (S)-enantiomer.[5]

Part B: Fischer Esterification to Ethyl Azetidine-2-carboxylate Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (a large excess, e.g., 10-20 eq).

-

Acid Catalyst: Cool the suspension in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the mixture, or carefully add a solution of HCl in anhydrous ethanol, until the solution is saturated. Acetyl chloride can also be used to generate HCl in situ.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The driving force for this equilibrium reaction is the large excess of the alcohol reactant.[7]

-

Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. The resulting crude solid is the hydrochloride salt of the ethyl ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure (S)-ethyl azetidine-2-carboxylate hydrochloride as a white crystalline solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of azetidine-2-carboxylic acid derivatives is realized upon their incorporation into peptide sequences. The standard and most efficient method for this is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The commercially available building block, Fmoc-(S)-Aze-OH, is used directly in the coupling steps.

Diagram: SPPS Workflow for Aze Incorporation

Caption: Standard Fmoc-SPPS cycle for incorporating an Aze residue.

Experimental Protocol: Fmoc-SPPS of an Aze-Containing Peptide

This protocol describes a single coupling cycle for adding Fmoc-(S)-Aze-OH to a growing peptide chain on a Rink Amide resin.

-

Resin Preparation: Start with a pre-loaded resin or a resin with a free amine group (e.g., after the deprotection of the previous amino acid). Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[5] Drain the vessel and repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.

-

Activation and Coupling:

-

In a separate vessel, prepare the coupling solution. Dissolve Fmoc-(S)-Aze-OH (3-4 eq. relative to resin loading), a coupling agent such as HBTU (3-4 eq.), and an activation base like N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring and Recoupling: After the reaction time, perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: The peptide is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the sequence.

-

Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

The Structural and Functional Impact of Azetidine Incorporation

The substitution of proline with azetidine-2-carboxylic acid induces significant and predictable changes in peptide conformation. Understanding these changes is key to leveraging Aze as a tool in rational drug design.

Conformational Preferences: A Data-Driven Comparison

The primary difference arises from the geometry of the four-membered ring. While proline's five-membered ring strongly favors a β-turn conformation in peptides, the more strained azetidine ring preferentially induces a γ-turn.[8] This alters the local backbone trajectory and can disrupt or stabilize specific secondary structures.

| Conformational Parameter | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) | Rationale for Difference |

| Preferred Turn Type | β-turn (four-residue turn) | γ-turn (three-residue turn) | The smaller, more rigid azetidine ring geometry better accommodates the tighter folding of a γ-turn.[8] |

| Backbone Flexibility | More Constrained | More Flexible | Reduced steric hindrance from the smaller four-membered ring leads to a wider range of allowed φ/ψ dihedral angles.[3] |

| Ring Pucker | Endo/Exo puckering | Relatively planar | The high strain of the four-membered ring limits significant out-of-plane puckering. |

| Effect on Helices | Strong helix breaker | Disrupts helical structures | Destabilizes ordered polypeptide conformations, such as the collagen triple helix, due to unfavorable energetics.[3] |

Biological Consequences

The structural perturbations caused by Aze incorporation have profound biological effects:

-

Protein Misfolding: When misincorporated into proteins in vivo or in vitro, Aze can lead to improper folding, aggregation, and induction of the endoplasmic reticulum (ER) stress response.[9] This property has been exploited as a research tool to study protein quality control mechanisms.

-

Collagen Destabilization: Aze is a potent inhibitor of collagen synthesis and stability. Its incorporation disrupts the formation of the stable collagen triple helix, a structure heavily reliant on the conformational properties of proline and hydroxyproline.[10]

-

Toxicity and Teratogenicity: Due to its ability to disrupt protein structure, free azetidine-2-carboxylic acid can be toxic and teratogenic, particularly affecting developmental processes that depend on correct collagen formation.[10] This underscores the importance of its targeted use in synthetic molecules rather than systemic administration as a free amino acid.

Applications in Drug Discovery

The unique properties of the azetidine ring make it a valuable building block for designing peptidomimetics and small molecule drugs. By replacing proline, medicinal chemists can alter the conformation of a peptide ligand to enhance binding affinity, improve metabolic stability, or modify its pharmacokinetic profile.

-

Thrombin Inhibitors: (S)-Azetidine-2-carboxylic acid is a key structural component in the development of potent and selective thrombin inhibitors, which are crucial anticoagulant drugs.[11] Its inclusion helps to correctly orient the molecule within the active site of the thrombin enzyme.

-

Anticancer and Antiviral Agents: The azetidine moiety is being explored in the design of novel anticancer and antiviral drugs.[12][13] By inducing specific turns or conformations in peptide-based drugs, it can enhance their interaction with therapeutic targets.

-

Enhancing Tumor Immunogenicity: Recent research has shown that treating tumor cells with Aze can cause protein mistranslation, generating novel antigens that can be recognized by the immune system. This suggests a potential strategy for enhancing the efficacy of cancer immunotherapies.[14]

Conclusion

Ethyl azetidine-2-carboxylate hydrochloride is more than just a chemical reagent; it is a gateway to the strategic manipulation of peptide and protein architecture. Its synthesis is well-established, and its incorporation into peptides via modern SPPS is straightforward. The resulting structural modifications, primarily the shift from β- to γ-turn preference and an increase in local backbone flexibility, provide a powerful lever for researchers to pull. While the potential for toxicity from the free amino acid necessitates careful application, its use as a building block in rationally designed peptides and small molecules allows scientists to fine-tune conformation, enhance biological activity, and ultimately develop novel therapeutics that address unmet medical needs. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ this unique proline analog in their own discovery programs.

References

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

-

Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]

-

Blizzard, T. A., et al. (2014). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 19(9), 14764-14813. [Link]

-

Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. Journal of Medicinal Chemistry, 52(1), 219–223. [Link]

-

Reusch, W. (n.d.). Fischer Esterification. Michigan State University Department of Chemistry. [Link]

-

Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]

- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. (2013).

-

Aapptec. (n.d.). Attaching the first amino acid to a resin. [Link]

-

Li, Y., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. Journal for ImmunoTherapy of Cancer, 10(1), e003612. [Link]

-

Overberger, C. G., & Zand, R. (1973). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 6(5), 721–725. [Link]

-

Thet, L. A., et al. (1988). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Journal of Applied Physiology, 64(6), 2356–2362. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Chem-Impex International. (n.d.). L-Azetidine-2-carboxylic acid. [Link]

-

Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704-15. [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

MDPI. (2022). Antiviral Drug Discovery. [Link]

-

University of California, Irvine. (n.d.). Experiment 10: Fischer Esterification. [Link]

-

Rubini, E., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10264. [Link]

-

Rubini, E., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10264. [Link]

-

MDPI. (2026). The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Derivatives. [Link]

-

Jones, K., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

-

W&M ScholarWorks. (2011). Peptide Fragmentation Studies on Doubly Charged Proline and Pipecolic Acid Containing Pentapeptides and Methods Development for an HPLC/MS Instrument for Proteomics Experiments. [Link]

-

National Center for Biotechnology Information. (2018). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. [Link]

-

University of California, Irvine. (n.d.). Experiment 10: Fischer Esterification. [Link]

-

Reddit. (2021). Solid phase peptide synthesis help. [Link]

-

W&M ScholarWorks. (2011). Peptide Fragmentation Studies on Doubly Charged Proline and Pipecolic Acid Containing Pentapeptides and Methods Development for an HPLC/MS Instrument for Proteomics Experiments. [Link]

-

ResearchGate. (n.d.). Peptide fragmentation. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. cerritos.edu [cerritos.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Commercial Sourcing and Quality Verification of Ethyl Azetidine-2-Carboxylate Hydrochloride

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical space is paramount. Non-natural amino acids, in particular, offer a powerful toolkit for modulating the pharmacological properties of peptide-based therapeutics and other complex molecules. Among these, Ethyl (S)-azetidine-2-carboxylate hydrochloride (CAS No. 162698-21-7) has emerged as a critical building block. As a conformationally constrained analog of proline, the four-membered azetidine ring imparts a unique structural rigidity that can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1]

This guide provides drug development professionals and researchers with a comprehensive overview of the commercial landscape for this valuable synthon. We will delve into the nuances of supplier selection, outline a robust protocol for in-house quality verification, and provide critical insights into its handling and application, ensuring both scientific integrity and laboratory safety.

Synthetic Provenance: Implications for Quality

Understanding the synthetic origin of Ethyl azetidine-2-carboxylate hydrochloride is crucial for anticipating potential impurities. Most commercial syntheses begin with L-Azetidine-2-carboxylic acid, which itself is often derived from L-aspartic acid or γ-butyrolactone through multi-step processes.[2][3] The final step typically involves a Fischer esterification or a related method.

A common laboratory-scale synthesis involves reacting L-Azetidine-2-carboxylic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or gaseous hydrogen chloride.[4] This process converts the carboxylic acid to the ethyl ester and simultaneously forms the hydrochloride salt of the secondary amine.

-

Causality Insight: Why is the hydrochloride salt preferred? The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the freebase, which may be an oil or a less stable solid. The protonated amine also prevents side reactions, such as N-acylation, in subsequent synthetic steps.

Potential impurities may include residual starting materials (the parent acid), unreacted ethanol, residual solvents from purification (e.g., ethyl acetate, diethyl ether), and byproducts from the cyclization steps in the parent acid's synthesis.

Commercial Supplier Landscape

The availability of Ethyl azetidine-2-carboxylate hydrochloride is primarily from specialized chemical building block suppliers catering to the research and development sector. Sourcing this compound requires careful evaluation of not just price, but purity, documentation, and lead times. Below is a comparative analysis of representative suppliers.

| Supplier | CAS Number | Advertised Purity | Available Quantities | Notes |

| AChemBlock | 162698-21-7 | ≥95% | 1g, 5g, 25g | Provides downloadable MSDS and indicates stock in the USA and globally. Lists appearance as a "brown solid".[5] |

| BLD Pharm | 162698-21-7 | Not specified | Various (Inquire) | Specifies storage at room temperature, sealed in dry conditions.[6] |

| Echemi (Aggregator) | 162698-21-7 | Varies by Lister | Varies by Lister | Lists multiple international suppliers, including manufacturers and trading companies like Lanzhou Aglichem Co., Ltd. and Minakem S.A.S.[7] |

Key Considerations for Supplier Selection:

-

Purity Specification: A purity of ≥95% is common for building blocks, but for sensitive applications, sourcing >97% or >98% may be necessary. Always request the lot-specific Certificate of Analysis (CoA).

-

Analytical Data: Reputable suppliers should provide, at minimum, a ¹H NMR spectrum confirming the structure and an HPLC trace indicating purity.

-

Chirality: The (S)-enantiomer is the most relevant for mimicking natural L-proline. Ensure the supplier specifies and has data to support the enantiomeric purity if it is critical for your application.

-

Documentation: A comprehensive Safety Data Sheet (SDS) is mandatory for ensuring safe handling and institutional compliance.

Workflow for Supplier Selection and In-House QC

The following diagram illustrates a logical workflow from initial sourcing to final use in an experimental setting, ensuring the material's quality meets the required standards.

Caption: Workflow for sourcing and validating Ethyl azetidine-2-carboxylate HCl.

Protocol: In-House Quality Control & Verification

This protocol provides a self-validating system to confirm the identity and estimate the purity of commercially supplied Ethyl (S)-azetidine-2-carboxylate hydrochloride.

Objective: To verify the chemical structure, identity, and approximate purity of the received material using ¹H NMR and LC-MS.

1. Materials & Equipment:

-

Ethyl azetidine-2-carboxylate hydrochloride sample

-

Deuterated solvent: Deuterium oxide (D₂O) or DMSO-d₆

-

NMR tubes, pipettes

-

NMR Spectrometer (≥400 MHz recommended)

-

LC-MS system with a C18 column

-

Solvents for LC-MS: Acetonitrile (ACN) and Water with 0.1% formic acid

2. Step-by-Step Methodology:

Part A: ¹H NMR Analysis

-

Causality Insight: D₂O is a good choice of solvent as the amine and hydroxyl protons will exchange, simplifying the spectrum. DMSO-d₆ can also be used and will allow observation of the exchangeable N-H protons.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of D₂O in a clean, dry vial. Vortex to ensure complete dissolution.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis & Interpretation:

-

Expected Chemical Shifts (δ, ppm) in D₂O: The spectrum should exhibit signals corresponding to the molecular structure. While a publicly available spectrum for this specific salt is scarce, based on the structure and related compounds, one would expect:

-

A triplet around 1.2-1.4 ppm (3H), corresponding to the -CH₃ of the ethyl group.

-

A quartet around 4.2-4.4 ppm (2H), corresponding to the -OCH₂- of the ethyl group.

-

A multiplet for the proton at the C2 position (α-proton) around 4.8-5.0 ppm (1H).

-

Complex multiplets for the diastereotopic protons on the C3 and C4 carbons of the azetidine ring, typically between 2.5-4.5 ppm (4H total).

-

-

Validation Check: The integration of these peak areas should correspond to the number of protons (3:2:1:4). The presence of significant peaks outside these regions may indicate impurities, such as residual ethyl acetate (peaks at ~2.04, 4.12, and 1.25 ppm) or other solvents.

-

Part B: LC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL stock solution in a 50:50 water/acetonitrile mixture. Dilute as necessary for injection.

-

Method:

-

Column: Standard C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Detection: UV (e.g., 210 nm) and Mass Spectrometry (ESI+ mode).

-

-

Data Analysis & Interpretation:

-

Purity: The UV chromatogram should show one major peak. Purity can be estimated by the area percentage of this peak.

-

Identity: The mass spectrometer in positive ion mode (ESI+) should detect the mass of the freebase cation.

-

Calculated [M+H]⁺ for C₆H₁₁NO₂: 130.08 m/z .

-

-

Validation Check: The observation of a major peak in the chromatogram with the correct m/z in the mass spectrum provides strong confirmation of both purity and identity.

-

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling of Ethyl azetidine-2-carboxylate hydrochloride is essential.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. Supplier recommendations suggest storing at room temperature in a dry place.[5][6] Long-term storage in a desiccator is advisable to prevent hydrolysis of the ester and reaction with atmospheric moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7] Strong bases will deprotonate the hydrochloride salt to form the freebase, which may be less stable.

Conclusion

Ethyl (S)-azetidine-2-carboxylate hydrochloride is an indispensable building block for researchers aiming to leverage the benefits of constrained scaffolds in drug design. While its procurement is straightforward, this guide emphasizes the necessity of a structured approach to supplier vetting and rigorous, in-house quality verification. By implementing the described workflows and analytical protocols, scientists can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable research.

References

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid. [Link]

-

Nishikawa, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, Vol. 96, No. 12. [Link]

- Google Patents.

-

Couty, F., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

-

SpectraBase. L-Azetidine-2-carboxylic acid Spectrum. [Link]

-

Chemguide. Making esters from carboxylic acids and alcohols. [Link]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ethyl 2-azetidinecarboxylate hydrochloride 95% | CAS: 162698-21-7 | AChemBlock [achemblock.com]